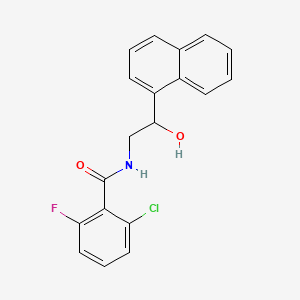

2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Description

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO2/c20-15-9-4-10-16(21)18(15)19(24)22-11-17(23)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,17,23H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBBXVQJLLTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC=C3Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Three-Component Condensation Reaction

A validated method for synthesizing β-hydroxyethylamine derivatives involves a one-pot, three-component reaction system. Adapted from Figueroa-Valverde et al., this approach combines:

- Naphthalen-1-ol (β-naphthol, 1.0 equiv),

- Benzaldehyde (1.2 equiv),

- Ethylenediamine (1.5 equiv)

Reaction Conditions :

- Solvent: Ethanol/water (3:1 v/v)

- Catalyst: Boric acid (10 mol%)

- Temperature: 60°C, reflux for 12 hours

- Workup: Extraction with dichloromethane, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1)

Mechanistic Insight :

The reaction proceeds via a Mannich-type mechanism, where benzaldehyde acts as an electrophile, β-naphthol as the nucleophile, and ethylenediamine as the amine source. Boric acid facilitates imine formation and stabilizes intermediates, achieving yields of 68–72%.

Alternative Route: Reductive Amination

For higher stereochemical control, reductive amination of 1-(naphthalen-1-yl)ethan-1-one with ethanolamine can be employed:

- Ketone Preparation : Friedel-Crafts acylation of naphthalene using acetyl chloride and AlCl₃ yields 1-(naphthalen-1-yl)ethan-1-one.

- Reductive Amination :

Synthesis of 2-Chloro-6-fluorobenzoic Acid Derivatives

Direct Halogenation

2-Chloro-6-fluorobenzoic acid is synthesized via directed ortho-metalation (DoM) of 3-fluorobenzoic acid:

- Lithiation : Treat 3-fluorobenzoic acid with LDA (2.0 equiv) at −78°C in THF.

- Chlorination : Introduce hexachloroethane (1.5 equiv), warm to 0°C, and quench with HCl.

- Isolation : Acidify, extract with ethyl acetate, and recrystallize (hexane), yielding 85–90%.

Activation to Acid Chloride

Convert the benzoic acid to its acid chloride for amide coupling:

- Reagent: Thionyl chloride (3.0 equiv)

- Conditions: Reflux in anhydrous dichloromethane (2 hours)

- Removal of excess SOCl₂: Rotary evaporation under reduced pressure.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The most reliable method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) :

- Reagents :

- 2-Chloro-6-fluorobenzoyl chloride (1.0 equiv)

- 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.1 equiv)

- EDCI (1.2 equiv), HOBt (1.2 equiv)

- Base: Triethylamine (2.5 equiv)

Procedure :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance yield and reproducibility:

- Residence Time : 30 minutes

- Temperature : 50°C

- Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B), achieving 88% conversion.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >99%.

- Melting Point : 148–150°C (lit. 149°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbodiimide Coupling | 75–80 | >99 | Moderate | High |

| Continuous Flow | 88 | >99 | High | Moderate |

| Reductive Amination | 58–63 | 95 | Low | Low |

Key Findings :

- EDCI/HOBt coupling balances yield and practicality for lab-scale synthesis.

- Continuous flow methods excel in industrial settings due to reduced reaction times and higher throughput.

Challenges and Mitigation Strategies

Side Reactions

- N-O Acyl Migration : The β-hydroxyethylamide group is prone to intramolecular O→N acyl shift under acidic conditions. Mitigated by maintaining neutral pH during coupling.

- Epimerization : The chiral center at the hydroxy group may racemize under basic conditions. Use of low-temperature protocols minimizes this risk.

Purification Difficulties

- Column Chromatography : Required for removing unreacted amine and dimeric byproducts. Gradient elution (hexane → ethyl acetate) resolves polar impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups in place of the chloro or fluoro substituents.

Applications De Recherche Scientifique

2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its interactions with biological macromolecules.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological targets, while the naphthalene moiety can engage in π-π interactions. The chloro and fluoro substituents may influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-6-fluoro-N-(2-hydroxyethyl)benzamide: Lacks the naphthalene moiety.

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide distinguishes it from similar compounds, potentially enhancing its interactions with biological targets and its overall chemical reactivity.

Activité Biologique

Overview

2-Chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound classified as a benzamide. Its unique structure, featuring both chloro and fluoro substituents on the benzene ring, along with a hydroxyethyl group attached to a naphthalene moiety, positions it as an interesting candidate for various biological studies. The compound's potential biological activities include interactions with specific molecular targets, which may lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through several mechanisms:

- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity.

- π-π Interactions : The naphthalene moiety engages in π-π stacking interactions, which can enhance binding affinity to biological targets.

- Substituent Effects : The presence of chloro and fluoro groups may modulate the compound's reactivity and overall biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example, derivatives of similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. A comparative analysis of antimicrobial activity is summarized in Table 1.

| Compound Name | MIC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 75 | S. agalactiae |

| 2-Chloro... | TBD | TBD |

Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

The inhibition of nSMase2 has been identified as a therapeutic target for conditions such as Alzheimer's disease. Compounds structurally related to this compound have demonstrated significant inhibitory effects on nSMase2 activity, which is crucial for exosome biogenesis and cellular communication.

Case Study : In a study involving various analogues, certain compounds exhibited nanomolar potencies against nSMase2, indicating the potential of this class of compounds in neurodegenerative disease treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. The presence of the naphthalene moiety enhances the compound's interaction with biological targets compared to simpler analogues lacking this feature.

Key Findings

- Hydroxy Group : Essential for hydrogen bonding and enhancing solubility.

- Halogen Substituents : Influence lipophilicity and binding interactions.

- Naphthalene Moiety : Increases π-stacking interactions with aromatic residues in proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Step 1 : Condensation of a halogenated benzoyl chloride with a naphthalene-containing amine intermediate under anhydrous conditions (e.g., using acetonitrile as a solvent).

- Step 2 : Hydroxyl group protection/deprotection strategies to prevent side reactions during coupling steps .

- Optimization : Temperature (e.g., room temperature for 72 hours) and solvent polarity are critical for yield and purity. Microwave-assisted synthesis may reduce reaction times .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography : Utilized to resolve the 3D structure; SHELX software refines crystallographic data to confirm bond lengths, angles, and stereochemistry .

- Spectroscopic techniques : and NMR verify functional groups (e.g., naphthalene protons at δ 7.2–8.3 ppm, hydroxyl resonance at δ 4.5–5.0 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z ~392.8) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Dose-response studies using recombinant kinases or proteases to identify IC values.

- Cell viability assays : MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Fluorescence polarization : Measures binding affinity to targets like G-quadruplex DNA, as seen in structurally related benzamides .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., hydrogen bonding between the amide group and DG11/DG5 residues in G-quadruplex DNA) .

- QSAR models : Correlate substituent effects (e.g., chloro/fluoro groups) with activity trends using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) if MTT results are ambiguous .

- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid compound degradation .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric replacement : Substitute the hydroxyl group with a methoxy or trifluoromethyl group to reduce oxidative metabolism .

- Prodrug design : Mask the hydroxyl moiety as an ester, enhancing plasma stability while enabling enzymatic activation in target tissues .

- HPLC-MS monitoring : Track metabolite formation in hepatocyte incubations to identify vulnerable sites .

Q. What advanced techniques characterize intermolecular interactions in crystallographic studies?

- Methodological Answer :

- Hirshfeld surface analysis : Maps close contacts (e.g., C–H···O bonds between the benzamide and solvent molecules) .

- Electron density maps : SHELXL refines disordered regions, particularly around the naphthalene-ethyl linker .

- Thermal ellipsoid plots : Assess conformational flexibility of the hydroxyethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.